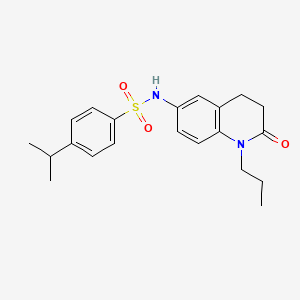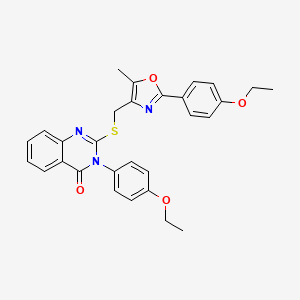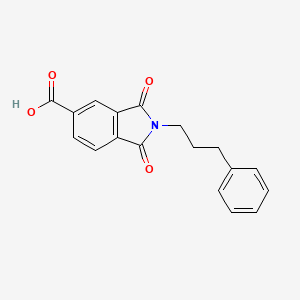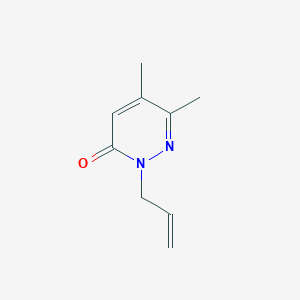
6-Bromo-1-chloronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-chloronaphthalene is an organic compound with the molecular formula C₁₀H₆BrCl It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Bromo-1-chloronaphthalene can be synthesized through various methods. One common method involves the bromination and chlorination of naphthalene. The process typically starts with the bromination of naphthalene to form 1-bromonaphthalene, followed by chlorination to introduce the chlorine atom at the desired position. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-chloronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-1-chloronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-chloronaphthalene involves its interaction with various molecular targets. In substitution reactions, the bromine or chlorine atoms are replaced by other functional groups through nucleophilic attack. In coupling reactions, the compound forms new carbon-carbon bonds through the palladium-catalyzed cross-coupling process. The specific pathways and molecular targets depend on the type of reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-chloronaphthalene
- 1-Bromo-6-chloronaphthalene
- 1-Chloronaphthalene
- 1-Bromonaphthalene
Uniqueness
6-Bromo-1-chloronaphthalene is unique due to the specific positions of the bromine and chlorine atoms on the naphthalene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications and research studies .
Propriétés
IUPAC Name |
6-bromo-1-chloronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQJGFGVAJMCNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2402819.png)

![3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2402822.png)
![2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B2402824.png)
![1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2402825.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2402828.png)

![{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B2402831.png)


